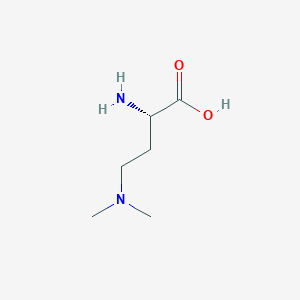
Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) is a chiral amino acid derivative with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . This compound is characterized by the presence of both an amino group and a dimethylamino group attached to the butanoic acid backbone, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) typically involves the following steps:
Starting Material: The synthesis begins with the appropriate butanoic acid derivative.
Amination: Introduction of the amino group at the 2-position.
Dimethylation: Introduction of the dimethylamino group at the 4-position.
Chirality Induction: Ensuring the (S)-configuration through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino or dimethylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino or dimethylamino derivatives.
科学研究应用
Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butanoic acid, 2-amino-4-(dimethylamino)-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both amino and dimethylamino groups allows it to participate in various biochemical pathways, potentially influencing metabolic processes and cellular functions.
相似化合物的比较
Similar Compounds
Butanoic acid, 2-amino-, (S)-: Lacks the dimethylamino group.
Butanoic acid, 2-amino-4-methyl-, (S)-: Contains a methyl group instead of a dimethylamino group.
属性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(dimethylamino)butanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI 键 |
XVQRABGSXSUQLJ-YFKPBYRVSA-N |
手性 SMILES |
CN(C)CC[C@@H](C(=O)O)N |
规范 SMILES |
CN(C)CCC(C(=O)O)N |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















